molecular formula C19H36O3Si2 B12543728 Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 653564-24-0

Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B12543728
CAS No.: 653564-24-0
M. Wt: 368.7 g/mol
InChI Key: MWHFYCPADJTVTN-UHFFFAOYSA-N
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Description

Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula C18H32O2Si2 It is a derivative of benzenemethanol, where the hydroxyl groups at positions 2 and 4 are replaced by tert-butyl dimethylsilyl (TBDMS) groups

Properties

CAS No.

653564-24-0

Molecular Formula

C19H36O3Si2

Molecular Weight

368.7 g/mol

IUPAC Name

[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methanol

InChI

InChI=1S/C19H36O3Si2/c1-18(2,3)23(7,8)21-16-12-11-15(14-20)17(13-16)22-24(9,10)19(4,5)6/h11-13,20H,14H2,1-10H3

InChI Key

MWHFYCPADJTVTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)CO)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of hydroxyl groups in benzenemethanol using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The TBDMS groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleoph

Biological Activity

Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS # 103929-84-6), is a siloxane compound that exhibits notable biological activity. Its structure includes two dimethylsilyl ether groups attached to a benzenemethanol core, which may influence its interaction with biological systems. This article provides a comprehensive overview of the biological activity, including toxicity assessments, metabolic pathways, and potential applications based on available research data.

  • Molecular Formula : C19_{19}H36_{36}O3_3Si2_2
  • Molecular Weight : 368.66 g/mol
  • Solubility : Soluble in organic solvents (96 g/L at 25 ºC)
  • Density : 0.950 ± 0.06 g/cm³ at 20 ºC
  • Melting Point : 45-46 ºC

These properties suggest that the compound can interact with various biological environments, potentially affecting its bioavailability and activity.

Toxicity Studies

  • Acute Toxicity :
    • Inhalation studies indicated a median lethal concentration (LC50) of >4178 mg/m³ in rats, suggesting low acute toxicity under controlled exposure conditions .
    • Oral toxicity studies revealed LD50 values ranging from 1200 to 1784 mg/kg body weight in rats, indicating moderate toxicity levels .
  • Chronic Toxicity :
    • Long-term studies showed no significant adverse effects on body weight or survival rates in both mice and rats at doses of 100-400 mg/kg body weight over extended periods .

Metabolic Pathways

Benzenemethanol is metabolized primarily through oxidation pathways leading to the formation of glycine conjugates, which are excreted via urine. Minor metabolic pathways include aldehyde conjugation and mercapturic acid formation . This metabolic profile indicates low bioaccumulation potential and suggests that the compound is efficiently processed by biological systems.

Case Studies

  • Respiratory Effects :
    • A study involving aerosol exposure at concentrations of up to 4178 mg/m³ demonstrated transient irritant effects on the upper respiratory tract without lasting damage .
  • Neurotoxicity Observations :
    • Reports have linked benzyl alcohol (a related compound) to severe neurotoxic effects in premature infants when administered intravenously, highlighting a need for caution in clinical applications involving similar compounds .
  • Skin Sensitization :
    • Tests conducted on guinea pigs indicated that Benzenemethanol did not elicit significant skin reactions at various concentrations, suggesting low sensitization potential .

Research Findings Summary Table

Study FocusFindingsReference
Acute ToxicityLC50 >4178 mg/m³; LD50 1200-1784 mg/kg
Chronic ToxicityNo significant adverse effects observed
MetabolismOxidation to glycine conjugates
Respiratory EffectsTransient irritant effects noted
Skin SensitizationLow sensitization potential

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